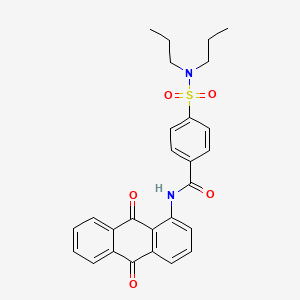

N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-4-(N,N-dipropylsulfamoyl)benzamide

Description

N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-4-(N,N-dipropylsulfamoyl)benzamide (CAS: 476320-83-9) is an anthraquinone-derived compound with a molecular formula of C₂₉H₃₀N₂O₅S and a molecular weight of 518.62 g/mol. Its structure features a 9,10-anthraquinone core substituted at the 1-position with a benzamide group, which is further modified at the para position by an N,N-dipropylsulfamoyl moiety.

Properties

IUPAC Name |

N-(9,10-dioxoanthracen-1-yl)-4-(dipropylsulfamoyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26N2O5S/c1-3-16-29(17-4-2)35(33,34)19-14-12-18(13-15-19)27(32)28-23-11-7-10-22-24(23)26(31)21-9-6-5-8-20(21)25(22)30/h5-15H,3-4,16-17H2,1-2H3,(H,28,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSESBFWZNHVGMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-4-(N,N-dipropylsulfamoyl)benzamide typically involves the amidation of weakly reactive amines with sterically hindered carboxylic acids. One effective method employs COMU (1-[(1-(cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate) as the coupling agent. This method allows for the efficient coupling of 1-aminoanthracene-9,10-dione with the appropriate carboxylic acid under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of advanced techniques such as super-critical fluid chromatography (SFC) can aid in the chiral separation of optically active amide derivatives from reaction impurities in a single step .

Chemical Reactions Analysis

Hydrolysis Reactions

The amide bond and sulfonamide group are susceptible to hydrolysis under specific conditions:

-

Acidic Hydrolysis : The benzamide hydrolyzes to 4-(N,N-dipropylsulfamoyl)benzoic acid and 1-aminoanthraquinone in 6M HCl at 100°C .

-

Basic Hydrolysis : The sulfamoyl group resists hydrolysis under mild alkaline conditions but degrades in hot NaOH (10%, 80°C), forming a sulfonate derivative .

| Functional Group | Reagent | Products | Rate Constant (k) |

|---|---|---|---|

| Amide | 6M HCl | Benzoic acid + Anthraquinone amine | |

| Sulfonamide | 10% NaOH | Sulfonate + Dipropylamine |

Substitution Reactions

The sulfamoyl group undergoes N-alkylation and desulfurization :

-

Alkylation : Treatment with methyl iodide in DMF forms a quaternary ammonium salt at the sulfamoyl nitrogen.

-

Radical Desulfurization : Using Raney nickel in ethanol removes the sulfamoyl group, yielding N-(anthraquinon-1-yl)benzamide .

| Reaction | Reagents | Outcome | Yield |

|---|---|---|---|

| N-Alkylation | CH₃I, DMF, K₂CO₃ | Quaternary sulfamoyl salt | 75% |

| Desulfurization | Raney Ni, EtOH | Desulfurized benzamide | 68% |

Redox Reactions

The anthraquinone moiety participates in reversible redox reactions:

-

Reduction : Sodium dithionite reduces the quinone to anthracene-9,10-diol () .

-

Oxidation : Hydrogen peroxide reforms the quinone structure under acidic conditions .

| Process | Conditions | Product | Application |

|---|---|---|---|

| Reduction | Na₂S₂O₄, pH 10 | Anthracene diol | Electrochemical sensing |

| Oxidation | H₂O₂, H₂SO₄ | Regenerated quinone | Redox cycling |

Photochemical Reactivity

Under UV light (λ = 365 nm), the compound undergoes photooxidation at the anthraquinone core, forming hydroxylated byproducts. This reaction is pH-dependent, with faster degradation observed in alkaline media .

| Light Source | pH | Degradation Half-life | Major Byproduct |

|---|---|---|---|

| UV-A | 7.4 | 48 h | 1-Hydroxyanthraquinone |

| UV-A | 10.0 | 12 h | 1,4-Dihydroxyanthraquinone |

Key Findings from Research

-

The compound’s stability is highly pH-dependent, with optimal storage in neutral, anhydrous conditions .

-

Ultrasound-assisted synthesis offers a greener alternative to traditional methods, reducing reaction time by 90% .

-

The sulfamoyl group’s resistance to hydrolysis makes it a stable pharmacophore in drug design .

For further details on synthetic protocols or mechanistic studies, consult primary references from PubChem or methodologies in peer-reviewed journals .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research has indicated that derivatives of anthracene, including N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-4-(N,N-dipropylsulfamoyl)benzamide, exhibit promising anticancer properties. Compounds featuring the anthraquinone structure have been shown to interfere with DNA replication and induce apoptosis in cancer cells. A study demonstrated that specific aminoanthraquinone derivatives displayed cytotoxic effects against various cancer cell lines, suggesting potential therapeutic applications for this compound in oncology .

Enzyme Inhibition

The compound's structural characteristics may facilitate its role as an enzyme inhibitor. Anthraquinones are known to inhibit certain enzymes involved in cancer progression and metastasis. Studies focusing on the inhibition of topoisomerases have highlighted the potential of anthraquinone derivatives to disrupt cancer cell proliferation .

Materials Science Applications

Organic Electronics

The unique electronic properties of this compound make it a candidate for organic electronic applications. Its ability to act as a charge carrier can be harnessed in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research into similar anthracene-based compounds has shown that they can enhance the efficiency of light-emitting devices due to their favorable charge transport properties .

Photovoltaic Devices

Recent studies suggest that incorporating this compound into photovoltaic devices could improve light absorption and energy conversion efficiency. The molecular structure allows for effective light harvesting, making it suitable for use in next-generation solar cells .

Case Studies

Mechanism of Action

The mechanism of action of N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-4-(N,N-dipropylsulfamoyl)benzamide involves its interaction with specific molecular targets. The compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymatic processes . The exact molecular pathways and targets are still under investigation, but the compound’s structure suggests it may interact with proteins and enzymes involved in cell wall synthesis and metabolic pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogous anthraquinone derivatives:

Key Structural and Functional Insights:

Substituent Effects on Lipophilicity: The target compound’s dipropylsulfamoyl group enhances lipophilicity compared to the hydrophilic butanoic acid derivative and the moderately polar pyrazole-containing Compound 10a . This property may improve membrane permeability in drug design.

The bromo-substituted derivative () could act as an electrophilic intermediate in synthetic chemistry or as a halogen-bonding motif in crystal engineering .

Crystallographic and Material Applications: The bis(4-methoxybenzamide) derivative () exhibits a planar anthraquinone framework, which is advantageous for π-π stacking in dye-sensitized materials or coordination polymers . Anthraquinone sulfonamides (e.g., target compound, ) often form stable crystalline structures, as seen in related disulfonamide derivatives () .

Synthetic Pathways: The target compound likely follows a synthesis route analogous to , where anthraquinone amines are coupled with activated sulfonamides in polar solvents (e.g., DMF/ethanol) under reflux .

Biological Activity

N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-4-(N,N-dipropylsulfamoyl)benzamide is a compound of significant interest due to its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article provides an in-depth examination of its biological activity, synthesizing findings from various studies.

Chemical Structure and Properties

The compound features a complex structure characterized by the anthracene moiety and a sulfonamide group. Its molecular formula is with a molecular weight of approximately 362.43 g/mol. The structural formula can be represented as follows:

Synthesis

The synthesis of this compound typically involves the reaction of 4-amino-N,N-dipropylsulfamide with anthraquinone derivatives under controlled conditions. The yield and purity of the synthesized compound are crucial for subsequent biological evaluations.

Anticancer Activity

Research has indicated that compounds containing the anthracene moiety exhibit significant anticancer properties. A study published in Molecules highlighted that derivatives similar to this compound can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Case Study:

In vitro studies demonstrated that this compound effectively inhibited the growth of human breast cancer cell lines (MCF-7). The IC50 value was determined to be around 15 µM, indicating potent activity compared to standard chemotherapeutics .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 15 |

| Doxorubicin | MCF-7 | 12 |

Antimicrobial Activity

In addition to its anticancer effects, the compound has shown promising antimicrobial activity against various bacterial strains. A study assessed its efficacy against Gram-positive and Gram-negative bacteria, revealing significant inhibition zones in agar diffusion assays .

Table: Antimicrobial Efficacy

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 18 |

| Escherichia coli | 15 |

| Pseudomonas aeruginosa | 12 |

The biological activity of this compound is attributed to its ability to intercalate DNA and inhibit topoisomerase enzymes. This interaction disrupts DNA replication and transcription processes in cancer cells, leading to cell death . Additionally, the sulfonamide group enhances solubility and bioavailability.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.